8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a fluorinated quinazoline derivative This compound is of significant interest due to its unique chemical structure, which includes a bromine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) at low temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
8-Bromo-2-(trifluoromethyl)quinoline: Shares the trifluoromethyl and bromine substituents but differs in the core structure.
Uniqueness: 8-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a bromine atom and a trifluoromethyl group on a quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H4BrF3N2O |
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Molecular Weight |
293.04 g/mol |
IUPAC Name |
8-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-5-3-1-2-4-6(5)14-8(9(11,12)13)15-7(4)16/h1-3H,(H,14,15,16) |
InChI Key |
HSDJUPMXGAQXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(NC2=O)C(F)(F)F |
Origin of Product |
United States |
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